lithium(1+) ion 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate
Description
Lithium(1+) ion 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate (CAS: 2228910-88-9) is a lithium salt featuring a difluoroacetate backbone substituted with a 1-methyl-1H-1,2,3-triazol-5-yl group. This compound combines the electron-withdrawing effects of fluorine atoms with the aromatic heterocyclic structure of the triazole ring, which may enhance its stability and reactivity in synthetic or catalytic applications. The methyl group at the triazole’s 1-position likely reduces steric hindrance while modulating electronic properties. Commercial availability (1 supplier listed) suggests its utility in specialized chemical processes .
Properties
IUPAC Name |
lithium;2,2-difluoro-2-(3-methyltriazol-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2.Li/c1-10-3(2-8-9-10)5(6,7)4(11)12;/h2H,1H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHPAERGMUMFFT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C(=CN=N1)C(C(=O)[O-])(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228910-88-9 | |
| Record name | lithium 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate typically involves the reaction of 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetic acid with lithium hydroxide (LiOH) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluoromethyl group demonstrates nucleophilic reactivity under specific conditions. Polar solvents enhance the nucleophilicity of the fluorine atoms, enabling substitution at the difluorinated carbon:
| Reaction Conditions | Outcome | Mechanism | Citations |
|---|---|---|---|
| Polar aprotic solvents (e.g., DMF), 80°C | Fluorine displacement by strong nucleophiles (e.g., alkoxides) | SN2 pathway facilitated by lithium coordination |
For example, reactions with alkoxide ions yield 2-alkoxy-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate derivatives. The lithium ion stabilizes the transition state by coordinating with the acetate oxygen.
Coordination Chemistry
The lithium counterion participates in complexation reactions, particularly with electron-rich species:
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Forms stable adducts with crown ethers (e.g., 18-crown-6) via ion-dipole interactions, enhancing solubility in nonpolar solvents.
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Reacts with boron trifluoride (BF₃) to generate a Lewis acid-base complex, accelerating acetylide addition reactions in propargylamine syntheses .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Major Processes | Products Identified |
|---|---|---|
| 150–160°C | Loss of lithium ion and difluoromethyl group | LiF, CO₂, and triazole derivatives |
| >200°C | Triazole ring fragmentation | Methylamine, nitrogen oxides |
Decomposition residues include lithium fluoride (LiF) and polymeric triazole-acetate compounds .
Heterocycle Functionalization
The 1,2,3-triazole ring undergoes regioselective modifications:
Electrophilic Aromatic Substitution
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Nitration : Reacts with nitric acid at 0°C to form 4-nitro-1-methyl-1H-1,2,3-triazole derivatives .
-
Halogenation : Chlorine or bromine in acetic acid yields 4-halogenated triazoles .
Cycloaddition Reactions
Participates in Huisgen 1,3-dipolar cycloadditions with terminal alkynes under copper catalysis, forming bis-triazole systems .
Acid-Base Reactions
The acetate group undergoes proton exchange:
| Reagent | pH Conditions | Outcome |
|---|---|---|
| HCl (aq.) | <3 | Protonation to form neutral acetic acid derivative |
| NaOH (aq.) | >10 | Deprotonation, lithium replaced by sodium |
Scientific Research Applications
Lithium(1+) ion 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate: has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: : Employed in biological studies to understand the effects of lithium ions on biological systems.
Medicine: : Investigated for its potential therapeutic applications, particularly in the treatment of mood disorders and other neurological conditions.
Industry: : Utilized in the development of advanced materials and energy storage systems, such as lithium-ion batteries.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in modulating neurotransmitter activity and stabilizing mood by affecting ion channels and neurotransmitter receptors. The triazole ring in the compound enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Structural and Stability Comparisons with Triazolyl Lithium Derivatives
- Phenyl-1H-1,2,3-triazol-5-yl Lithium :
This analogue lacks the difluoroacetate moiety and features a phenyl group directly attached to the triazole. Evidence indicates it decomposes at −60°C to −70°C, forming lithium phenylcyanamide . In contrast, the methyl-substituted triazole in the target compound may improve stability due to reduced steric strain, though direct thermal data is unavailable. - Tetrazole-yl Lithium Compounds: Tetrazole derivatives (e.g., 1-phenyltetrazole) are noted to fragment more readily than triazolyl lithium analogues . The triazole’s aromatic stability in the target compound may offer superior resistance to decomposition compared to tetrazole-based lithium salts.
Comparison with Other Lithium Salts of Heterocyclic Carboxylates
lists structurally distinct lithium salts, such as:
- Lithium 2,4-Dichloropyrimidine-5-sulfinate (CAS: 2229285-78-1):
This compound features a pyrimidine ring with sulfinate and chloro substituents. The sulfinate group likely increases solubility in polar solvents compared to the target compound’s acetate group. - However, the absence of fluorine atoms may reduce electrophilicity compared to the difluoroacetate group in the target compound .
Table 1: Key Properties of Lithium Salts with Heterocyclic Moieties
Biological Activity
Lithium(1+) ion 2,2-difluoro-2-(1-methyl-1H-1,2,3-triazol-5-yl)acetate is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a lithium ion coordinated with a difluoroacetate group and a triazole moiety. The presence of fluorine atoms in the structure enhances lipophilicity and may influence the compound's interaction with biological targets.
Research indicates that lithium salts have various mechanisms through which they exert their biological effects:
- Neuroprotective Effects : Lithium is known for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It modulates signaling pathways such as the phosphoinositide pathway and influences neurotransmitter release .
- Antidepressant Activity : Lithium has been used as a mood stabilizer in bipolar disorder. Its mechanism involves the inhibition of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in mood regulation .
- Antifungal Activity : The triazole moiety is known for its antifungal properties. Compounds containing triazole rings have been studied for their ability to inhibit fungal growth by interfering with ergosterol synthesis .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Neuroprotection | Modulates neurotrophic factors | |
| Antidepressant | Inhibits GSK-3 | |
| Antifungal | Inhibits ergosterol synthesis |
Case Studies
-
Neuroprotective Effects in Animal Models :
A study demonstrated that lithium treatment reduced neuronal apoptosis in models of Alzheimer's disease, suggesting that this compound could have similar protective effects due to its lithium component . -
Antifungal Efficacy :
In vitro studies have shown that triazole derivatives exhibit significant antifungal activity against Candida species. The compound's structure allows it to effectively penetrate fungal cell walls and inhibit key metabolic pathways . -
Mood Stabilization :
Clinical trials involving lithium salts have shown significant efficacy in stabilizing mood in patients with bipolar disorder. The compound's ability to modulate neurotransmitter levels is critical for its antidepressant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
